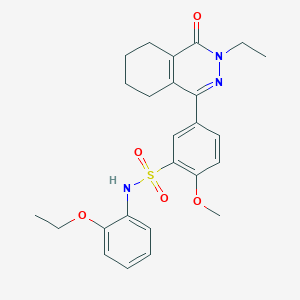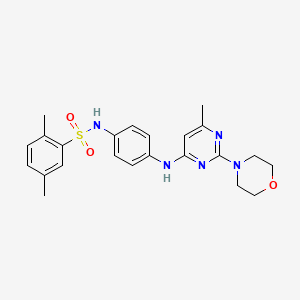![molecular formula C26H28N2O3 B11312687 1-(2,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11312687.png)
1-(2,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol is a complex organic compound that features a benzodiazole ring, a phenoxy group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol typically involves multi-step organic reactions. The process often begins with the preparation of the benzodiazole ring, followed by the introduction of the phenoxy and methoxyphenyl groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-dimethylphenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethylphenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Uniqueness
1-(2,5-dimethylphenoxy)-3-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with phenoxy and methoxyphenyl groups sets it apart from other similar compounds, potentially offering unique advantages in its applications.
Propiedades
Fórmula molecular |
C26H28N2O3 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenoxy)-3-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N2O3/c1-18-8-9-19(2)25(14-18)31-17-21(29)16-28-24-7-5-4-6-23(24)27-26(28)15-20-10-12-22(30-3)13-11-20/h4-14,21,29H,15-17H2,1-3H3 |
Clave InChI |
IJUFDUTYXKOJSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11312613.png)
![N-(3-fluorobenzyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B11312616.png)

![7-Chloro-2-[3-(diethylamino)propyl]-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312624.png)
![3-chloro-6-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11312626.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11312629.png)
![4-(5-Hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol](/img/structure/B11312645.png)

![Methyl 3-[({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11312651.png)

![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312659.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11312666.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11312680.png)
![3,5-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11312681.png)
